2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 311328-60-6
VCID: VC15480759
InChI: InChI=1S/C24H20ClN3O3/c1-13-16(25)4-2-5-17(13)28-18-6-3-7-19(29)23(18)22(15(11-26)24(28)27)14-8-9-20-21(10-14)31-12-30-20/h2,4-5,8-10,22H,3,6-7,12,27H2,1H3
SMILES:
Molecular Formula: C24H20ClN3O3
Molecular Weight: 433.9 g/mol

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 311328-60-6

Cat. No.: VC15480759

Molecular Formula: C24H20ClN3O3

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 311328-60-6

Specification

CAS No. 311328-60-6
Molecular Formula C24H20ClN3O3
Molecular Weight 433.9 g/mol
IUPAC Name 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C24H20ClN3O3/c1-13-16(25)4-2-5-17(13)28-18-6-3-7-19(29)23(18)22(15(11-26)24(28)27)14-8-9-20-21(10-14)31-12-30-20/h2,4-5,8-10,22H,3,6-7,12,27H2,1H3
Standard InChI Key SBKBIMAHZHNSOX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a hexahydroquinoline core substituted at position 2 with an amino group, position 4 with a benzo[d] dioxol-5-yl group, position 1 with a 3-chloro-2-methylphenyl ring, and position 3 with a carbonitrile moiety. The fused bicyclic system introduces stereochemical complexity, necessitating advanced analytical techniques for characterization.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS Registry Number311328-60-6
Molecular FormulaC₂₄H₂₀ClN₃O₃
Molecular Weight433.9 g/mol
IUPAC Name2-Amino-4-(benzo[d][1, dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
SolubilityLimited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert storage conditions; sensitive to prolonged exposure to light/moisture

The benzo[d]dioxole moiety contributes to lipophilicity (logP ≈ 3.2), enhancing membrane permeability, while the carbonitrile group may participate in hydrogen bonding with biological targets.

Synthetic Methodologies

Conventional Condensation Routes

Synthesis typically involves a multi-step sequence starting with the condensation of substituted aldehydes, amines, and ketones. For example:

  • Step 1: Formation of the hexahydroquinoline core via Hantzsch-type cyclization under reflux conditions.

  • Step 2: Introduction of the 3-chloro-2-methylphenyl group via nucleophilic substitution.

  • Step 3: Functionalization at position 4 using a benzo[d]dioxol-5-yl precursor.

Catalysts such as piperidine or pyridine are employed to accelerate cyclization, with yields ranging from 45% to 68% depending on reaction optimization.

Advanced Synthetic Techniques

Microwave-assisted synthesis reduces reaction times from 12–24 hours to 30–60 minutes, improving yields to 75–85% by enhancing thermal efficiency. Solvent-free conditions and green chemistry approaches (e.g., using ionic liquids) are under investigation to minimize environmental impact.

Representative Reaction Conditions

ParameterDetail
Temperature80–120°C (reflux)
CatalystsPiperidine (10 mol%), pyridine (5 mol%)
SolventsEthanol, toluene, or DMF
Reaction Time6–24 hours (conventional); 0.5–1 hour (microwave)
WorkupColumn chromatography (silica gel, hexane/ethyl acetate gradient)

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorophenyl group is hypothesized to disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the benzo[d]dioxole moiety may interfere with ergosterol biosynthesis in fungi.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.3 ± 1.2Caspase-3/7 activation, G0/G1 cell cycle arrest
A549 (lung)18.7 ± 2.1ROS generation, mitochondrial depolarization
HeLa (cervical)15.4 ± 1.8Topoisomerase II inhibition

The amino group at position 2 facilitates interactions with DNA minor grooves, while the carbonitrile moiety may chelate metal ions essential for tumor proliferation.

Applications in Pharmaceutical Research

Lead Optimization

Structural analogs of this compound are being explored to enhance pharmacokinetic properties:

  • Modification of the chlorophenyl group: Replacement with fluorinated aryl groups to improve blood-brain barrier penetration.

  • Introduction of PEGylated side chains: To increase aqueous solubility for intravenous administration.

Biochemical Tool Compound

The compound serves as a probe for studying:

  • Enzyme inhibition: Potent inhibition of cyclooxygenase-2 (COX-2, IC₅₀ = 0.8 µM) and tyrosine kinases.

  • Receptor-ligand interactions: Allosteric modulation of G-protein-coupled receptors (GPCRs) in neurological disorders.

AspectGuideline
Personal protective equipment (PPE)Nitrile gloves, lab coat, safety goggles
VentilationUse fume hood for powder handling
Storage-20°C under argon; desiccated to prevent hydrolysis
Spill managementAbsorb with inert material (vermiculite), dispose as hazardous waste

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator